molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B11847806
CAS No.: 92325-00-3
M. Wt: 274.32 g/mol
InChI Key: HYGVRZKJYFDRDM-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a synthetic quinazoline derivative designed for research applications in medicinal chemistry and drug discovery. The compound features a morpholine moiety and an ethanolamine side chain, which are recognized in pharmacologically active quinazolinones . The quinazoline core is a privileged structure in drug development, known for its versatility and wide range of biological activities . Researchers are particularly interested in this scaffold for its potential to target infectious diseases. Specifically, 2-(amino)quinazolin-4(3H)-one derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with certain analogs showing exceptional efficacy and high selectivity indices in cellular infection models . The structure-activity relationship (SAR) of these compounds indicates that substitutions at the 2-position of the quinazolinone ring are critical for optimizing antibacterial potency . Furthermore, the quinazoline pharmacophore is a well-established component of inhibitors targeting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . This suggests that this compound could serve as a key intermediate or precursor for developing novel targeted therapies, warranting further investigation into its mechanism of action and efficacy in cancer cell models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92325-00-3

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17)

InChI Key

HYGVRZKJYFDRDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves reacting 4-chloroquinazoline with 2-aminoethanol (monoethanolamine) in the presence of a base such as potassium carbonate. This nucleophilic aromatic substitution replaces the chlorine atom at position 4 with the ethanolamine moiety.

Procedure :

  • Base Activation : 4-Chloroquinazoline (20 mmol) and potassium carbonate (40 mmol) are suspended in anhydrous N,N-dimethylformamide (DMF, 20 mL) under inert atmosphere.

  • Nucleophilic Attack : 2-Aminoethanol (30 mmol) is added dropwise at room temperature, initiating substitution at the 4-position.

  • Reaction Monitoring : Stirring continues for 10–20 hours until TLC confirms consumption of the starting material.

  • Work-Up : The mixture is poured into ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization.

Yield : 3.19 g (≈50% yield based on 4-chloroquinazoline).

Critical Analysis

  • Advantages : Straightforward protocol with commercially available starting materials.

  • Limitations : Moderate yield due to competing side reactions at the 2-position of quinazoline.

  • Optimization : Increasing reaction temperature to 50–60°C reduces reaction time to 6–8 hours but may degrade heat-sensitive intermediates.

Cyclization of Anthranilic Acid Derivatives

Anthranilic Acid as a Starting Material

Anthranilic acid (15 ) serves as a precursor for constructing the quinazoline core. Cyclization with morpholine-4-carboxamide forms 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one (16 ), which is subsequently chlorinated and functionalized.

Procedure :

  • Cyclization : Anthranilic acid reacts with morpholine-4-carboxamide in HCl, forming the dihydroquinazolinone intermediate.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-ketone to a chloro group, yielding 4-chloro-2-(morpholin-4-yl)quinazoline.

  • Amination : Refluxing with 2-aminoethanol in toluene substitutes the chloro group, producing the target compound.

Yield : 60–70% after purification.

Electrochemical and Microwave-Assisted Modifications

Recent advances employ electrochemical methods to synthesize 2-substituted-4-quinazolinones under mild conditions (room temperature, gram-scale). Microwave irradiation accelerates the Dimroth rearrangement, reducing reaction times from days to hours.

Alternative Methods Involving Dimroth Rearrangement

Mechanism of Dimroth Rearrangement

This reaction rearranges 4-iminoquinazolines to 4-aminoquinazolines via intermediate silylation and hydrolysis (Scheme 3).

Procedure :

  • Intermediate Formation : 2-Aminobenzonitrile (24 ) reacts with dimethylformamide-dimethylacetal (DMF-DMA) to generate formamidine (25 ).

  • Rearrangement : Heating with 2-aminoethanol induces bond rotation and ring closure, yielding 4-aminoquinazoline.

Yield : 75–85% with microwave assistance.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsConditionsYieldRef.
Nucleophilic Substitution4-ChloroquinazolineK₂CO₃, DMFRT, 10–20 h50%
Cyclization-ChlorinationAnthranilic acidPOCl₃, MorpholineReflux, 6 h60–70%
Dimroth Rearrangement2-AminobenzonitrileDMF-DMA, Microwave120°C, 1 h75–85%

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances nucleophilicity but complicates purification; THF offers better compatibility with Grignard reagents.

  • Catalytic Bases : Cesium carbonate improves substitution efficiency in sterically hindered systems.

Green Chemistry Approaches

  • Electrochemical Synthesis : Eliminates need for POCl₃, reducing hazardous waste.

  • Continuous Flow Systems : Microreactors enable scalable production of intermediates like 4-chloroquinazoline .

Chemical Reactions Analysis

Step 1: Quinazolinone Core Formation

The quinazolinone skeleton is constructed via cyclization of morpholin-4-carboxamide and anthranilic acid under acidic conditions. This step involves a nucleophilic attack by the amide group of morpholin-4-carboxamide on the carboxylic acid group of anthranilic acid, followed by dehydration to form the heterocyclic ring .

Key Reagents :

  • Morpholin-4-carboxamide (formed from morpholine hydrochloride and urea)

  • Anthranilic acid

  • Hydrochloric acid (catalyst)

Mechanism :

  • Amide formation : Morpholine reacts with urea under HCl to form morpholin-4-carboxamide.

  • Cyclization : Reaction with anthranilic acid under acidic conditions yields 3,4-dihydroquinazolin-4(3H)-one .

Step 2: Chlorination of Quinazolinone

The ketonic group at position 4 is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) and N,N-dimethylamine as a base. This step converts the quinazolinone into a chlorinated quinazoline derivative, enabling subsequent nucleophilic substitution .

Reaction Conditions :

  • Solvent: Benzene or DMF

  • Temperature: Room temperature to reflux

  • Workup: Extraction with benzene, washed with NaHCO₃, dried with MgSO₄

Mechanism :
POCl₃ activates the carbonyl oxygen for nucleophilic attack, leading to substitution of the ketonic oxygen with chlorine .

Step 3: Amination with Ethanolamine

The chlorinated quinazoline undergoes nucleophilic substitution with ethanolamine (2-aminoethanol) to form the final compound. This step is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) .

Key Parameters :

  • Reagents : 4-Chloroquinazoline, ethanolamine, K₂CO₃

  • Conditions : Stirred at room temperature for 10–20 hours

  • Purification : Extraction with ethyl acetate, drying over Na₂SO₄, evaporation under reduced pressure .

Critical Reaction Data

Step Reagents Conditions Key Observations
Core Formation Morpholin-4-carboxamide, anthranilic acid, HClAcidic conditions, refluxFormation of 3,4-dihydroquinazolin-4(3H)-one
Chlorination POCl₃, N,N-dimethylamineBenzene/DMF, room temperatureReplacement of ketonic oxygen with Cl
Amination Ethanolamine, K₂CO₃, DMFStirred at RT for 10–20 hoursSubstitution of Cl with -NHCH₂CH₂OH

Structural Characterization

The synthesized compound is confirmed via:

  • FTIR : Absorption peaks at 1708–1580 cm⁻¹ (C=O stretching in quinazolinone) .

  • ¹H NMR : Peaks at 1.8–3.5 ppm (protons on morpholine ring) .

  • Mass Spectrometry : Molecular ion peaks at M-1, M-2, and M-3, indicating fragmentation of the heterocyclic ring .

Reactivity and Stability

  • Hydrolytic Stability : The aminoethanol group renders the compound hydrophilic and reactive under acidic/basic conditions.

  • Thermal Stability : High boiling point (~409°C) suggests stability at elevated temperatures .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : The quinazoline derivatives are known for their potential in cancer therapy, targeting various tumor types.
  • Antimicrobial Properties : These compounds have been evaluated for their effectiveness against bacterial and fungal infections.

Medicinal Chemistry Applications

The primary applications of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol in medicinal chemistry include:

Anticancer Agents

Compounds similar to this compound have been studied for their ability to inhibit tumor cell proliferation. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Research

The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that modifications to the quinazoline structure can enhance antibacterial activity, making it a candidate for further development as an antibiotic.

Inhibitors of Enzymatic Activity

Research has identified the compound's potential as an inhibitor of specific enzymes involved in disease processes, such as:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
  • InhA : Targeting the InhA enzyme is crucial in the development of antitubercular agents.

Case Studies

Several studies highlight the effectiveness of similar compounds in various applications:

Study ReferenceCompound TestedBiological ActivityFindings
This compoundAntitubercularShowed significant activity against Mycobacterium tuberculosis with MIC values indicating efficacy.
Quinazoline derivativesAntimicrobialCompounds exhibited high antibacterial activity against Pseudomonas aeruginosa and Candida albicans.
Related quinazoline compoundsAntitumorDemonstrated inhibition of tumor growth in various cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((2-Morpholinoquinazolin-4-yl)amino)ethanol involves its interaction with molecular targets such as DNA-dependent protein kinases (DNA-PK). By inhibiting these kinases, the compound can interfere with DNA repair processes, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of structurally related quinazoline derivatives is summarized in Table 1.

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol Quinazoline Morpholin-4-yl (C2), Ethanolamine (C4) C₁₄H₁₇N₅O₂ 299.33 (calc.) Potential kinase inhibitor, anti-inflammatory
2-[(quinazolin-4-yl)amino]ethan-1-ol Quinazoline Ethanolamine (C4) C₁₀H₁₁N₃O 189.22 Boiling point: 409°C; research reagent
2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol Quinazoline Methyl, Phenyl (C2/C6/C4), Ethanolamine (C2) C₁₈H₁₉N₃O 293.4 Structural diversity for SAR studies
4-{2-[2-(Morpholin-4-yl)ethoxy]ethyl}morpholine Morpholine-ethylene Morpholine (C2/C4) C₃₆H₇₈N₆O₁₄ 210.27 (UVCB) Industrial applications (polymer synthesis)

Key Observations :

  • Morpholine vs. Phenyl/Methyl Groups : The morpholine substituent in the target compound likely improves water solubility compared to hydrophobic phenyl/methyl groups in analogues like the compound from .
  • Ethanolamine Side Chain: This moiety is conserved across analogues, suggesting its role in hydrogen-bond interactions with biological targets .

Pharmacological Potential

highlights that morpholine-containing quinazolin-4-amines exhibit COX-II selectivity in vitro and anti-inflammatory activity in vivo (e.g., carrageenan-induced rat paw edema model). The target compound’s morpholine group may enhance COX-II binding compared to non-morpholine derivatives . In contrast, simpler analogues like 2-[(quinazolin-4-yl)amino]ethan-1-ol lack documented pharmacological data, emphasizing the importance of substituents in bioactivity .

Biological Activity

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a chemical compound with significant potential in medicinal chemistry. Its unique structure, which includes a morpholine moiety and a quinazoline ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄O, with a molecular weight of 246.31 g/mol. The compound features an amino group linked to a morpholine-substituted quinazoline, which enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Quinazoline derivatives have been shown to possess anticancer properties. The cytotoxicity of related compounds has been assessed against various cancer cell lines, revealing IC₅₀ values ranging from 2.44 to 9.43 μM .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, such as topoisomerase II, which is critical for DNA replication and repair .
  • Antimicrobial Properties : Similar quinazoline derivatives have demonstrated antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinazoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The morpholine group may enhance binding affinity to target enzymes or receptors, leading to effective inhibition of their functions.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Studies : A study involving quinazoline derivatives showed that modifications at the C2 position significantly impacted cytotoxicity against HCT-116 cancer cells, with some derivatives exhibiting IC₅₀ values as low as 2.44 μM .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of bulky substituents on the amine group can negatively affect cytotoxic activity, suggesting an optimal balance between structural complexity and biological efficacy .
  • Antimicrobial Evaluation : Compounds structurally similar to this compound have been tested against various pathogens, demonstrating significant inhibitory concentrations and potential for therapeutic use against resistant strains like MRSA .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Quinazolin-4-yloxy)ethanolQuinazoline ring with ether linkageAntitumor activity
3-MorpholinoquinazolineMorpholine directly attached to quinazolineCOX-II inhibition
5-Methylquinazoline DerivativesMethyl group on quinazolineAntimicrobial properties
7-FluoroquinazolineFluorine substitution on quinazolineEnhanced binding affinity

The presence of the morpholine group in this compound differentiates it from other derivatives by potentially enhancing solubility and bioavailability while maintaining specific biological activities.

Q & A

Q. What are the optimal synthetic routes for 2-{[2-(morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization steps. A refluxing ethanol solvent system under inert conditions is commonly used for cyclization between morpholine derivatives and quinazoline precursors . For example, refluxing anthranilic acid derivatives with morpholin-4-carboxamide in ethanol (1.5–3 hours) yields intermediates, followed by chlorination and displacement reactions to introduce the ethanolamine moiety.

  • Key parameters affecting yield:
    • Reaction time: Prolonged reflux (>3 hours) may lead to decomposition.
    • Purification: Recrystallization from ethanol or heptane improves purity .
    • Catalysts: Phosphorus pentachloride facilitates chlorination steps .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1630 cm⁻¹, tertiary C-N at ~1340 cm⁻¹) .
  • ¹H NMR: Key signals include morpholine protons (δ 1.58–4.50 ppm) and quinazoline aromatic protons (δ 7.50–8.12 ppm) .
  • Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 308.7 for morpholinyl-quinazoline derivatives) confirm molecular weight .
  • Elemental analysis: Validates C, H, N, and O content (e.g., C 57.26% calculated vs. 57.20% observed) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Discrepancies (e.g., unexpected δ values in ¹H NMR) often arise from conformational flexibility or solvent effects.

  • Strategies:
    • Variable-temperature NMR: Detects dynamic processes (e.g., ring puckering in morpholine) .
    • 2D NMR (COSY, HSQC): Assigns coupling patterns and resolves overlapping signals .
    • X-ray crystallography: Provides unambiguous confirmation of bond lengths and angles (e.g., SHELX refinement ).

Example: In morpholine-containing compounds, ring puckering (quantified via Cremer-Pople parameters ) can cause splitting in NMR signals.

Q. How can researchers design assays to evaluate the bioactivity of this compound, particularly targeting inflammation or kinase pathways?

Methodological Answer:

  • In vitro COX-II inhibition: Use purified COX-II enzyme with colorimetric assays (e.g., measurement of prostaglandin E₂) .
  • Kinase inhibition profiling: Screen against kinase panels (e.g., DNA-PK inhibition via IC₅₀ determination, referencing NU7026 as a structural analog ).
  • In vivo models: Rat paw edema induced by carrageenan or egg albumin evaluates anti-inflammatory efficacy .

Q. What challenges arise in crystallographic refinement of morpholinyl-quinazoline derivatives, and how are they addressed?

Methodological Answer:

  • Challenges:
    • Disorder in morpholine rings: Common due to conformational flexibility .
    • Twinned crystals: Complicate data merging (e.g., SHELXL’s TWIN command ).
  • Solutions:
    • High-resolution data: Collect at synchrotron sources (≤1.0 Å resolution).
    • Software tools: WinGX/ORTEP for visualization and SHELX for refinement .

Q. How do substituents on the quinazoline core influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, Br): Increase lipophilicity (logP) but reduce solubility.
  • Morpholine moiety: Enhances solubility via hydrogen bonding (e.g., logP reduction by ~0.5 units) .
  • Quantitative structure-activity relationship (QSAR): Use molecular descriptors (e.g., Hammett σ constants) to correlate substitutions with bioactivity .

Q. What analytical methods are recommended for detecting degradation products under varying pH conditions?

Methodological Answer:

  • HPLC-MS: Monitors hydrolytic degradation (e.g., cleavage of ethanolamine group at pH < 3) .
  • UV-Vis spectroscopy: Tracks pH-dependent shifts in λ_max (e.g., protonation of quinazoline N-atoms at acidic pH) .

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